5-Bromo-2-chloro-4-isobutoxypyrimidine
Overview
Description
5-Bromo-2-chloro-4-isobutoxypyrimidine (5-BCIP) is an organic compound with a wide range of applications in the field of scientific research. This compound is used in a variety of laboratory experiments and has been studied extensively in recent years. 5-BCIP has been found to have a number of biochemical and physiological effects, and its mechanism of action is well-understood.
Scientific Research Applications
Antiviral Activity
Research has shown that derivatives of 2,4-diaminopyrimidines, which may be structurally related to 5-Bromo-2-chloro-4-isobutoxypyrimidine, exhibit significant antiviral activities. A study detailed the synthesis of 5-substituted 2,4-diaminopyrimidines, demonstrating marked inhibition of retrovirus replication, notably human immunodeficiency virus (HIV), in cell culture without measurable toxicity at certain concentrations (Hocková et al., 2003).
Crystallography and Chemical Synthesis
Another study explored the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, showcasing the compound's utility in developing novel aminopyrimidines through crystallographic analysis (Doulah et al., 2014).
Synthetic Applications
The synthesis of new thiazolo[4,5-d]pyrimidine derivatives has been achieved using 4-amino-5-bromo-2-substituted-aminopyrimidines, obtained from similar bromo-chloro-pyrimidine compounds. These derivatives highlight the potential of such compounds in creating novel heterocyclic structures with possible therapeutic applications (Bakavoli et al., 2006).
Halogen-Rich Intermediates
Research on 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich compound, demonstrates its value as a building block in medicinal chemistry for the synthesis of pentasubstituted pyridines, indicating the broader applicability of halogenated pyrimidines in synthesizing complex molecules with desired functionalities (Wu et al., 2022).
properties
IUPAC Name |
5-bromo-2-chloro-4-(2-methylpropoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-5(2)4-13-7-6(9)3-11-8(10)12-7/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOLGOVTRIFEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-isobutoxypyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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